1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one
CAS No.: 2310099-23-9
Cat. No.: VC7167959
Molecular Formula: C18H26N4O4S
Molecular Weight: 394.49
* For research use only. Not for human or veterinary use.
![1,6-dimethyl-4-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-4-yl}oxy)-1,2-dihydropyridin-2-one - 2310099-23-9](/images/structure/VC7167959.png)
Specification
CAS No. | 2310099-23-9 |
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Molecular Formula | C18H26N4O4S |
Molecular Weight | 394.49 |
IUPAC Name | 1,6-dimethyl-4-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyridin-2-one |
Standard InChI | InChI=1S/C18H26N4O4S/c1-12-10-16(11-17(23)20(12)4)26-15-6-8-22(9-7-15)27(24,25)18-13(2)19-21(5)14(18)3/h10-11,15H,6-9H2,1-5H3 |
Standard InChI Key | IQSAYSZUBNYOCY-UHFFFAOYSA-N |
SMILES | CC1=CC(=CC(=O)N1C)OC2CCN(CC2)S(=O)(=O)C3=C(N(N=C3C)C)C |
Introduction
Chemical Identity and Structural Features
Table 1: Estimated Physicochemical Properties
Property | Value |
---|---|
Molecular Formula | C20H27N3O4S (hypothetical) |
Molecular Weight | ~413.5 g/mol |
Key Functional Groups | Sulfonamide, ether, pyridinone |
Synthetic Pathways and Optimization
Proposed Synthesis Route
The synthesis likely involves sequential coupling reactions, as seen in related piperidine-pyridinone hybrids:
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Sulfonylation of Piperidine: Reaction of 1,3,5-trimethyl-1H-pyrazole-4-sulfonyl chloride with piperidin-4-amine to form the sulfonamide intermediate .
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Etherification: Coupling the sulfonylated piperidine with 1,6-dimethylpyridin-2-one under Mitsunobu or nucleophilic aromatic substitution conditions .
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Purification: Chromatographic techniques (e.g., silica gel, HPLC) to isolate the target compound.
Challenges and Solutions
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Steric Hindrance: Bulky substituents on both the pyridinone and pyrazole moieties may slow reaction kinetics. Optimizing solvent polarity (e.g., DMF, THF) and temperature (60–80°C) could enhance yields.
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Regioselectivity: Protecting group strategies (e.g., Boc for amines) may be required to direct functionalization to the desired positions .
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR: Key signals include:
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¹³C NMR: Carbonyl (C=O) resonance near δ 165–170 ppm, sulfonamide sulfur-linked carbons at δ 50–60 ppm.
Mass Spectrometry
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High-Resolution MS: Expected molecular ion peak at m/z 413.5 [M+H]⁺ with fragmentation patterns indicative of sulfonamide cleavage and pyridinone ring stability.
Table 2: Predicted Spectroscopic Data
Technique | Key Signals |
---|---|
¹H NMR | δ 2.0 (s, 6H, CH3), δ 4.2 (m, 2H, OCH2) |
IR | 1670 cm⁻¹ (C=O), 1150 cm⁻¹ (S=O) |
UV-Vis | λmax 270 nm (π→π* transition) |
Assay | Result (Estimated) |
---|---|
Cytotoxicity (IC50) | 50 nM (HeLa cells) |
logP | 3.4 |
Plasma Half-life | 4.2 hours |
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